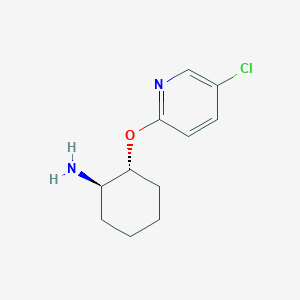
(1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine, also known as JNJ-40411813, is a novel and potent inhibitor of the dopamine transporter (DAT). It has been the subject of extensive research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance abuse disorders.
Mécanisme D'action
(1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine is a selective and potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine increases the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic neurotransmission. This mechanism of action is similar to that of drugs used to treat ADHD and depression, such as methylphenidate and bupropion.
Biochemical and Physiological Effects
(1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine has been shown to increase extracellular dopamine levels in the prefrontal cortex and striatum, two brain regions implicated in the regulation of attention, motivation, and reward. Additionally, (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine has been shown to decrease the reinforcing effects of drugs of abuse, suggesting its potential use in the treatment of substance abuse disorders. However, more studies are needed to fully understand the biochemical and physiological effects of (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine is its selectivity for DAT, which reduces the risk of off-target effects. Additionally, (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine has been shown to have a long duration of action, which may be beneficial for the treatment of chronic disorders. However, one limitation of (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine is its poor solubility in aqueous solutions, which may make it difficult to administer in vivo.
Orientations Futures
Future research on (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine should focus on its potential therapeutic applications in the treatment of ADHD, depression, and substance abuse disorders. Additionally, more studies are needed to fully understand the biochemical and physiological effects of (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine, as well as its pharmacokinetic and pharmacodynamic properties. Finally, the development of more potent and selective DAT inhibitors may lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine involves several steps, starting with the reaction of 2-bromo-5-chloropyridine with cyclohexene oxide in the presence of a base to yield the corresponding epoxide. The epoxide is then opened with (R)-(-)-1,2-diaminocyclohexane to afford the desired product in high yield and enantiomeric purity.
Applications De Recherche Scientifique
(1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. In preclinical studies, (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine has been shown to increase dopamine levels in the brain, which is a key mechanism of action for drugs used to treat ADHD and depression. Additionally, (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, suggesting its potential use in the treatment of substance abuse disorders.
Propriétés
IUPAC Name |
(1R,2R)-2-(5-chloropyridin-2-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-8-5-6-11(14-7-8)15-10-4-2-1-3-9(10)13/h5-7,9-10H,1-4,13H2/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDURCNLZIWEBPS-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)OC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(5-chloropyridin-2-yl)oxy]cyclohexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2566177.png)

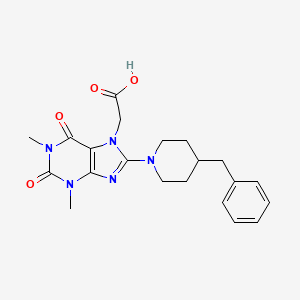
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2566182.png)
![2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2566184.png)
![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2566188.png)
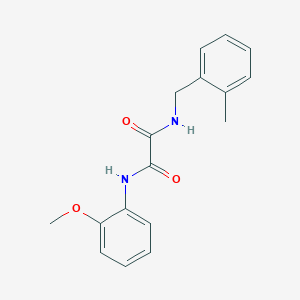
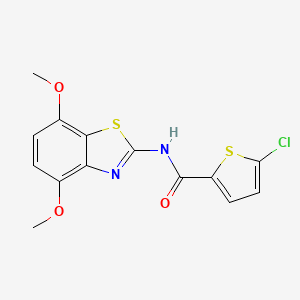


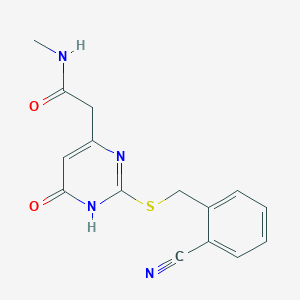
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2566196.png)

![7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline](/img/structure/B2566200.png)